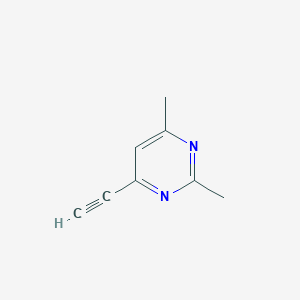
4-Ethynyl-2,6-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
4-Ethynyl-2,6-dimethylpyrimidine exhibits a range of biological activities that make it a valuable compound for research:
- Neuroprotective Properties : Studies have demonstrated that this compound can significantly reduce inflammatory markers in microglial cells, suggesting its potential role in treating neuroinflammatory conditions.
- Anti-cancer Activity : The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition affects cellular functions and processes such as apoptosis in cancer cells, making it a candidate for cancer treatment.
Research Applications
The following sections detail specific applications and case studies involving this compound:
Inflammation Models
In laboratory settings, this compound has been tested in inflammation models. It demonstrated a significant reduction in inflammatory markers when administered to microglial cells. This suggests its potential use in conditions characterized by neuroinflammation, such as Alzheimer's disease.
Cancer Research
The compound's ability to inhibit tubulin polymerization was investigated across various cancer cell lines. Results indicated promising outcomes in inducing apoptosis and halting cell cycle progression in these cells. This positions this compound as a potential therapeutic agent in oncology.
- Neuroinflammation : A study involving microglial cells treated with this compound showed a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-1β.
- Cancer Cell Lines : In vitro experiments revealed that the compound effectively induced apoptosis in various cancer cell lines by disrupting normal cell cycle progression through tubulin inhibition.
Propriétés
Formule moléculaire |
C8H8N2 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
4-ethynyl-2,6-dimethylpyrimidine |
InChI |
InChI=1S/C8H8N2/c1-4-8-5-6(2)9-7(3)10-8/h1,5H,2-3H3 |
Clé InChI |
QRVOIOSAUPOUHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















